Cas no 57000-13-2 (1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-)
![1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]- structure](https://pt.kuujia.com/scimg/cas/57000-13-2x500.png)
57000-13-2 structure
Nome do Produto:1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-
1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-
- 8-(benzylamino)-1,3-dimethyl-7H-purine-2,6-dione
- 8-Benzylaminotheophylline
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((phenylmethyl)amino)-
- 3,7-Dihydro-1,3-dimethyl-8-((phenylmethyl)amino)-1H-purine-2,6-dione
- 8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Benzylamino)theophylline
- 8-< (phenylmethyl)amino> theophylline
- 8-Be
- 8-benzylamino-1,3-dimethyl-3,7(9)-dihydro-purine-2,6-dione
- 8-benzylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- BRN 0309350
- ChemDiv2_000695
- NSC293946
- EU-0073660
- Oprea1_603806
- DTXSID40205613
- Oprea1_456132
- NSC-293946
- HMS1370P13
- Theophylline, 8-benzylamino-
- SR-01000452382
- SR-01000452382-1
- CCG-108040
- NSC 293946
- AKOS001626183
- 57000-13-2
- SCHEMBL10369640
- FEUMMCAKDXMNOR-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C14H15N5O2/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)15-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,15,16,17)
- Chave InChI: FEUMMCAKDXMNOR-UHFFFAOYSA-N
- SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=CC=C3
Propriedades Computadas
- Massa Exacta: 285.12275
- Massa monoisotópica: 285.122575
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 3
- Complexidade: 424
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 81.3
- XLogP3: 1.4
Propriedades Experimentais
- Densidade: 1.404
- Ponto de ebulição: 539.3°Cat760mmHg
- Ponto de Flash: 280°C
- Índice de Refracção: 1.685
- PSA: 81.33
- LogP: 0.64540
1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]- Literatura Relacionada
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
3. Back matter
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
57000-13-2 (1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-) Produtos relacionados
- 75922-48-4(1,3-Diethyl-8-phenylxanthine)
- 19844-93-0(3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 961-45-5(1,3-Dimethyl-8-phenylxanthine)
- 1876037-32-9(3-bromo-7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine)
- 2137851-22-8(Oxazole, 2-(3-fluoro-4-methylphenyl)-4-methyl-)
- 1806160-49-5(2-(Fluoromethyl)-4-methyl-3-nitro-6-(trifluoromethoxy)pyridine)
- 1897917-59-7(methyl 2-hydroxy-2-(6-methoxy-1,3-dioxaindan-5-yl)acetate)
- 2172511-02-1(4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol)
- 2229407-05-8(2,2-dimethyl-1-(2-methylquinolin-6-yl)cyclopropan-1-amine)
- 2763919-60-2(rac-(3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)-1lambda6-thiolane-1,1-dione)
Fornecedores recomendados
Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente

Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
